molecular formula C26H26N6O2 B14011305 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B14011305
M. Wt: 454.5 g/mol
InChI Key: BJMXICGJKUALLN-GOSISDBHSA-N
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Description

1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound with a molecular structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxyphenyl group: This step involves a substitution reaction where a phenoxyphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the piperidinyl group: This is done through a nucleophilic substitution reaction.

    Final coupling with prop-2-en-1-one: The final step involves coupling the intermediate with prop-2-en-1-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, particularly kinases.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
  • 1-[(3R)-3-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Uniqueness

The uniqueness of 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one lies in its specific substitution pattern, which can result in distinct biological activity and selectivity compared to similar compounds. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29)/t18-/m1/s1

InChI Key

BJMXICGJKUALLN-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C

Origin of Product

United States

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